Methyl 4-fluoro-2-isopropoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-isopropoxybenzoate is typically synthesized through the esterification of 4-fluoro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 4-fluoro-2-isopropoxybenzoic acid and methanol.
Oxidation: Formation of oxidized benzoate derivatives.
Reduction: Formation of reduced benzoate derivatives.
Scientific Research Applications
Methyl 4-fluoro-2-isopropoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 2-isopropoxybenzoate
- Methyl 4-chloro-2-isopropoxybenzoate
Uniqueness
Methyl 4-fluoro-2-isopropoxybenzoate is unique due to the presence of both the fluorine atom and the isopropoxy group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 4-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
CXZICMLOMGWLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
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